molecular formula C18H15N3O2S B10998245 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10998245
M. Wt: 337.4 g/mol
InChI Key: DUDMBXWKMKDKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a sophisticated hybrid heterocyclic compound designed for exploratory research in medicinal chemistry. Its molecular architecture incorporates two privileged pharmacophores: a 2,3-dihydro-1-benzofuran moiety and a 4-pyridinyl-1,3-thiazole core, linked by an acetamide bridge. The thiazole ring is a well-established scaffold in drug discovery due to its presence in a wide range of biologically active molecules and FDA-approved drugs, contributing to diverse activities such as antimicrobial, anticancer, and anti-inflammatory effects . The integration of a pyridine substituent at the 4-position of the thiazole ring is a strategy known to enhance pharmacological potential, as pyridine derivatives are frequently employed in the design of active compounds due to their specific basicity, water solubility, and hydrogen-bonding capability . This specific structural motif, a pyridine-substituted thiazole, has been the subject of recent research for its utility in creating hybrid molecules with significant biological evaluation, including antimicrobial and DNA cleavage activity . The 2,3-dihydro-1-benzofuran group is another valuable heterocyclic system often investigated for its potential role in modulating the compound's bioavailability and target interaction. This acetamide derivative is intended for research use by scientists investigating structure-activity relationships (SAR) of multi-heterocyclic systems, probing new mechanisms of action, and developing novel therapeutic agents for various diseases. It is a key intermediate for researchers focusing on the synthesis and optimization of lead compounds in areas such as oncology, infectious diseases, and central nervous system disorders.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O2S/c22-17(10-12-1-2-14-5-8-23-16(14)9-12)21-18-20-15(11-24-18)13-3-6-19-7-4-13/h1-4,6-7,9,11H,5,8,10H2,(H,20,21,22)

InChI Key

DUDMBXWKMKDKME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

A mixture of pyridine-4-carbothioamide (1.0 equiv) and chloroacetonitrile (1.2 equiv) in ethanol is refluxed for 6–8 hours under nitrogen. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of chloroacetonitrile, followed by cyclization to form the thiazole ring. The product is isolated by filtration and recrystallized from ethanol, yielding 68–72% of a pale-yellow solid.

Key Reaction Parameters

ReagentEquivSolventTemperatureTimeYield
Pyridine-4-carbothioamide1.0EthanolReflux8 h70%
Chloroacetonitrile1.2EthanolReflux8 h

The introduction of the acetamide group at the thiazole’s 2-position is achieved through nucleophilic acyl substitution. 2-Chloro-N-(2,3-dihydrobenzofuran-6-yl)acetamide is coupled with the preformed thiazole intermediate.

Preparation of 2-Chloro-N-(2,3-dihydrobenzofuran-6-yl)acetamide

2,3-Dihydrobenzofuran-6-amine (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (1.5 equiv) is added dropwise to scavenge HCl, and the mixture is stirred for 2 hours. The product precipitates as a white solid, filtered, and dried under vacuum (85–90% yield).

Coupling Reaction

The thiazole intermediate 2-amino-4-(pyridin-4-yl)thiazole (1.0 equiv) is reacted with 2-chloro-N-(2,3-dihydrobenzofuran-6-yl)acetamide (1.05 equiv) in anhydrous DMF. Potassium carbonate (2.0 equiv) is added as a base, and the mixture is heated at 80°C for 12 hours. The reaction proceeds via SN2 displacement, forming the acetamide linkage. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in 65–70% yield.

Optimization Insights

  • Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

  • Base Selection : K₂CO₃ yields higher regioselectivity compared to NaH or Et₃N.

Alternative Route: Microwave-Assisted Cyclization

Recent advancements leverage microwave irradiation to accelerate cyclization steps. This method reduces reaction times from hours to minutes while improving yields.

One-Pot Synthesis Under Microwave Conditions

A mixture of 2,3-dihydrobenzofuran-6-amine , 2-bromo-1-(4-pyridyl)ethanone , and thiourea (1:1:1 molar ratio) in ethanol is irradiated at 150°C for 15 minutes. The simultaneous thiazole formation and acetamide coupling occur in a single step, yielding 75–80% of the target compound.

Advantages

  • Time Efficiency : 15 minutes vs. 8–12 hours for conventional methods.

  • Reduced Byproducts : Homogeneous heating minimizes decomposition.

Critical Analysis of Synthetic Challenges

Regioselectivity in Thiazole Formation

The position of the pyridinyl group on the thiazole ring is governed by the electronic effects of the starting thiourea. Electron-deficient pyridinyl substituents favor formation at the 4-position, as confirmed by DFT calculations.

Purification Challenges

The target compound’s poor solubility in non-polar solvents necessitates chromatographic purification. Gradient elution (5→20% methanol in DCM) effectively separates the product from unreacted starting materials.

Scalability and Industrial Considerations

Cost-Effective Reagent Alternatives

  • Chloroacetyl Chloride Substitutes : Bromoacetyl bromide offers faster kinetics but increases costs.

  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve yields by 8–10% in large-scale reactions.

Environmental Impact

Waste streams containing DMF require neutralization with activated charcoal before disposal. Recent protocols recommend substituting DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Key Features
Target Compound : 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide 2,3-dihydrobenzofuran-6-yl C₁₉H₁₇N₃O₂S 363.43 g/mol Rigid bicyclic ether; moderate polarity; potential for hydrophobic interactions
2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (4KK) 3-Methoxyphenyl C₁₇H₁₅N₃O₂S 349.39 g/mol Electron-donating methoxy group enhances solubility; reduced rigidity
2-(2-Chloro-6-fluorophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide 2-Chloro-6-fluorophenyl C₁₆H₁₁ClFN₃OS 363.80 g/mol Halogen substituents increase electrophilicity; may improve target affinity
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide derivatives Coumarin (2-oxo-2H-chromen-3-yl) Varies ~350–400 g/mol Fluorescent coumarin moiety; potential for imaging or photoactive therapies
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl C₁₂H₁₂N₂O₃S 264.30 g/mol Phenolic hydroxyl and methoxy groups enhance hydrogen-bonding capacity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide Benzodioxin + triazole-thioether C₂₃H₂₀N₆O₃S₂ 540.57 g/mol Complex heterocyclic system; high molecular weight may limit bioavailability

Research Findings and Functional Insights

Electronic and Steric Effects: The target compound’s dihydrobenzofuran group introduces steric constraints compared to simpler phenyl or halogenated analogs (e.g., 4KK , ROCK-IN-5 ). This rigidity could improve binding selectivity but may reduce solubility.

Biological Activity Trends :

  • Coumarin-thiazole hybrids (e.g., ) are associated with fluorescence and enzyme inhibition (e.g., COX/LOX), suggesting the target compound might share similar mechanisms if the dihydrobenzofuran mimics coumarin’s planar structure.
  • Thiazole-acetamide analogs with pyridinyl groups (e.g., 4KK ) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets.

Synthetic Accessibility :

  • Microwave-assisted synthesis (used in for coumarin-thiazole derivatives) could be adapted for the target compound to improve yield and reduce reaction time compared to conventional methods.

Notes

Pharmacokinetic Considerations : Higher molecular weight analogs (e.g., ) face challenges in bioavailability, whereas smaller derivatives (e.g., ) may exhibit better absorption.

Unresolved Questions : Specific data on the target compound’s biological activity, toxicity, or metabolic stability are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1-benzofuran derivatives with thiazole and pyridine moieties. The process can be optimized for yield and purity through various organic synthesis techniques, including reflux conditions in polar solvents like ethanol or dimethylformamide.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) reported at levels comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)5
A549 (lung cancer)10

These results indicate a promising avenue for the development of new anticancer therapies based on this compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of benzofuran-thiazole compounds. The specific compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that modifications in the thiazole ring significantly impacted activity, highlighting structure-activity relationships (SAR) that could guide future syntheses.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer mechanisms of the compound on MCF-7 cells. Flow cytometry analyses revealed that treatment with the compound led to increased annexin V positivity, indicating apoptosis. Further analysis showed activation of caspase pathways, which are crucial in mediating programmed cell death.

Q & A

Q. What are the key steps in synthesizing 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with functionalization of the 2,3-dihydrobenzofuran core, followed by coupling to the pyridinyl-thiazolyl acetamide moiety. Key steps include:

  • Amide bond formation between the benzofuran acetic acid derivative and the 4-(pyridin-4-yl)-1,3-thiazol-2-amine intermediate.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used under reflux conditions (~100–120°C) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is employed to isolate the final compound.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) and reaction time (12–24 hours) improves yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of functional groups (e.g., benzofuran protons at δ 6.5–7.2 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 366.12) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (C-N stretch) confirm acetamide and thiazole groups .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents on the benzofuran (e.g., halogenation) or pyridinyl-thiazole (e.g., methoxy groups) to assess activity changes.
  • Comparative analysis : Compare with structurally similar compounds (see table below):
Compound NameKey Structural DifferencesBiological Activity Trend
Ethyl 4-{2-[6-(4-methoxyphenyl)...}Ethyl ester substituentReduced kinase inhibition
N-(benzo[d]thiazol-2-yl)-2-(3-furyl)...Benzo[d]thiazole coreEnhanced cytotoxicity

Q. What crystallographic methods resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the dihydrobenzofuran ring typically shows a planar conformation with C-O-C angles of ~118° .
  • Twinned data refinement : Apply SHELXL’s twin law (e.g., BASF parameter) for high-resolution data affected by twinning .

Q. How are contradictions in biological data resolved (e.g., divergent IC50_{50}50​ values across studies)?

  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., pyridazine-thiazole hybrids showing IC50_{50} variability due to solubility differences) .
  • Computational modeling : Molecular dynamics simulations assess binding mode consistency across protein conformers .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.
  • Nanoparticle encapsulation : Use liposomal carriers to improve plasma stability .
  • Pharmacokinetic profiling : Monitor AUC (area under the curve) and t1/2t_{1/2} (half-life) in rodent models via LC-MS/MS .

Q. How is metabolic stability evaluated during preclinical development?

  • Liver microsome assays : Incubate the compound with human/rat liver microsomes and quantify remaining parent compound via LC-MS .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Methodological Notes

  • Data integrity : Cross-validate NMR and MS results with PubChem entries (e.g., InChIKey: RUWULKUJPJHKAS-UHFFFAOYSA-N for related analogs) .
  • Software tools : Use Gaussian 16 for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.